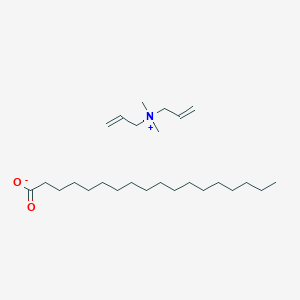
2'-O-Acetyl-N-benzoyl-3'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine is a synthetic nucleoside analogue Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine typically involves the acetylation and benzoylation of 3’-deoxycytidine. One method involves using 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. The reaction is carried out in the presence of a Lewis acid and a silylating agent, followed by deprotection to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in genetic processes and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The molecular targets include enzymes involved in DNA and RNA synthesis, leading to potential disruptions in replication and transcription pathways .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural features.
3’-Deoxycytidine: Another modified nucleoside with a similar backbone but different functional groups.
N-Benzoyl-2’-deoxycytidine: A compound with a similar benzoyl group but lacking the acetyl modification.
Properties
CAS No. |
189026-00-4 |
|---|---|
Molecular Formula |
C18H19N3O6 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[(2R,3R,5S)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H19N3O6/c1-11(23)26-14-9-13(10-22)27-17(14)21-8-7-15(20-18(21)25)19-16(24)12-5-3-2-4-6-12/h2-8,13-14,17,22H,9-10H2,1H3,(H,19,20,24,25)/t13-,14+,17+/m0/s1 |
InChI Key |
BVQPGHKBFDHMBK-JJRVBVJISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Canonical SMILES |
CC(=O)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)




![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)



![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)

![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)


